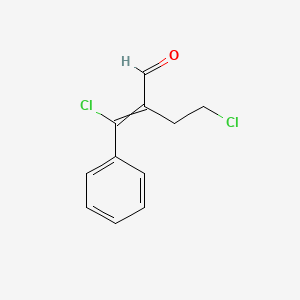
4-Chloro-2-(chlorophenylmethylene)butyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[chloro(phenyl)methylidene]butanal is an organic compound with a complex structure that includes both chloro and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[chloro(phenyl)methylidene]butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a phenyl-substituted butanal derivative under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-[chloro(phenyl)methylidene]butanal may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-[chloro(phenyl)methylidene]butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
Oxidation: 4-chloro-2-[chloro(phenyl)methylidene]butanoic acid.
Reduction: 4-chloro-2-[chloro(phenyl)methylidene]butanol.
Substitution: 4-chloro-2-[amino(phenyl)methylidene]butanal.
Aplicaciones Científicas De Investigación
4-chloro-2-[chloro(phenyl)methylidene]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-chloro-2-[chloro(phenyl)methylidene]butanal exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modification of protein structure.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-methylphenol
- 4-chloro-2-fluorobenzenemethanol
- 4-chloro-2-methylphenoxyacetic acid
Uniqueness
4-chloro-2-[chloro(phenyl)methylidene]butanal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike similar compounds, it possesses both an aldehyde and a chloro-substituted phenyl group, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
22080-93-9 |
|---|---|
Fórmula molecular |
C11H10Cl2O |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
4-chloro-2-[chloro(phenyl)methylidene]butanal |
InChI |
InChI=1S/C11H10Cl2O/c12-7-6-10(8-14)11(13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
XFAWAGDMIKYIIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(CCCl)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


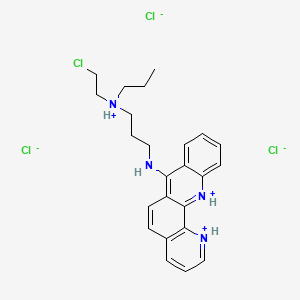
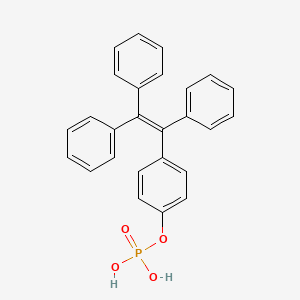
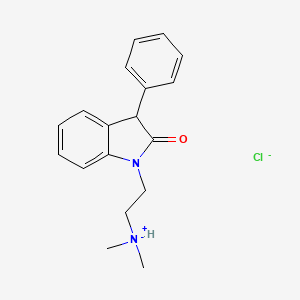
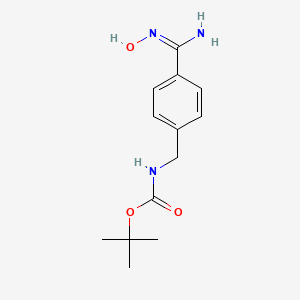
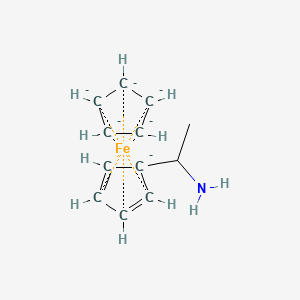
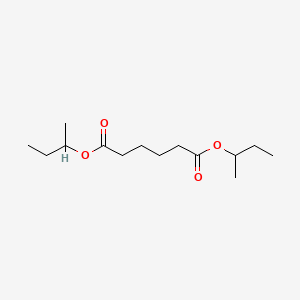
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
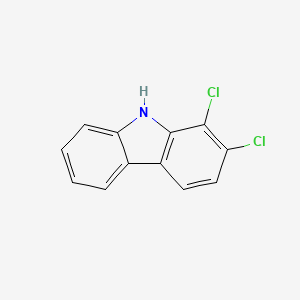
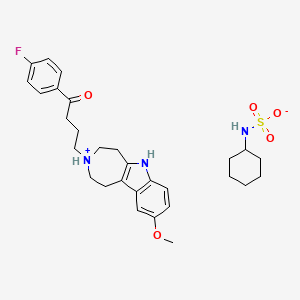
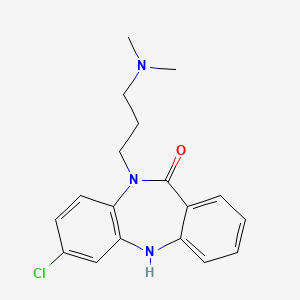
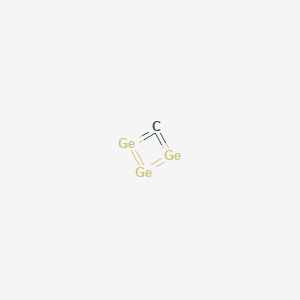
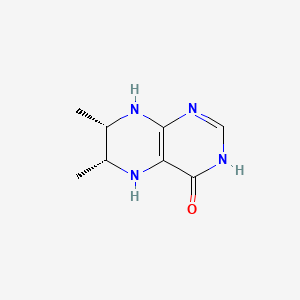
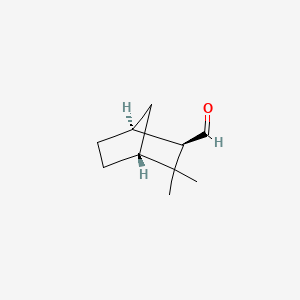
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
